molecular formula C21H16F2N2O4S B2386271 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-difluorobenzenesulfonamide CAS No. 922094-60-8

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-difluorobenzenesulfonamide

Cat. No.: B2386271
CAS No.: 922094-60-8
M. Wt: 430.43
InChI Key: ZRCQOULHEIPXFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-difluorobenzenesulfonamide is a dibenzo[b,f][1,4]oxazepine derivative featuring a sulfonamide group substituted with two fluorine atoms at the 2- and 5-positions of the benzene ring. The core structure consists of a tricyclic system with a seven-membered oxazepine ring (oxygen and nitrogen atoms at positions 1 and 4) fused to two benzene rings. The 8- and 10-positions of the oxazepine ring are methylated, enhancing steric and electronic effects.

Properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2,5-difluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F2N2O4S/c1-12-3-7-19-17(9-12)25(2)21(26)15-11-14(5-8-18(15)29-19)24-30(27,28)20-10-13(22)4-6-16(20)23/h3-11,24H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCQOULHEIPXFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)F)F)C(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-difluorobenzenesulfonamide typically involves multiple steps. The starting materials often include dibenzo[b,f][1,4]oxazepine derivatives, which undergo a series of chemical reactions to introduce the desired functional groups. Common synthetic routes may involve:

    Nitration and Reduction: Initial nitration of the dibenzo[b,f][1,4]oxazepine core followed by reduction to introduce amino groups.

    Sulfonation: Introduction of the sulfonamide group through sulfonation reactions.

    Fluorination: Incorporation of fluorine atoms using fluorinating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-difluorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-difluorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in cellular processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and analogous dibenzo[b,f][1,4]thiazepine/oxazepine derivatives:

Compound Core Heteroatoms Substituents Key Functional Groups Reported Activity References
Target Compound : N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-difluorobenzenesulfonamide O, N 8-CH₃, 10-CH₃, 2,5-diF-C₆H₃-SO₂NH- Sulfonamide, Fluorinated aryl Hypothesized CNS receptor antagonism
Compound 22 : 10-Ethyl-N-(4-fluorobenzyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide S, N 10-C₂H₅, 4-F-C₆H₄-CH₂-NHCO- Carboxamide, Fluorinated benzyl D2 dopamine receptor antagonism
Compound 36 : N-(4-Methoxyphenyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide S, N 10-CH₃, 4-OCH₃-C₆H₄-NHCO- Carboxamide, Methoxyaryl D2 dopamine receptor antagonism
BT2 : (10-Ethyl-11-oxo-10,11-dihydro-dibenzo[b,f][1,4]oxazepin-2-yl)-carbamic acid ethyl ester O, N 10-C₂H₅, NHCOOCH₂CH₃ Carbamate, Ethyl Anti-inflammatory, bone erosion suppression
Compound : N,8-dimethyl-N-(4-methylphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-2-sulfonamide O, N 8-CH₃, N-CH₃, 4-CH₃-C₆H₄-SO₂NH- Sulfonamide, Methylated aryl Unspecified receptor modulation

Key Comparative Insights :

Substituent Impact: The 2,5-difluorobenzenesulfonamide group in the target compound enhances electronegativity and metabolic stability compared to carboxamide (Compounds 22, 36) or carbamate (BT2) derivatives. Fluorine atoms improve membrane permeability and resistance to oxidative degradation .

Pharmacological Activity: Dibenzo[b,f][1,4]thiazepine derivatives (e.g., Compounds 22, 36) exhibit D2 dopamine receptor antagonism with IC₅₀ values in the nanomolar range, attributed to their carboxamide groups’ hydrogen-bonding capacity . The target compound’s sulfonamide group may offer stronger hydrogen-bonding interactions, though this requires experimental validation.

Synthetic Accessibility :

  • The target compound’s synthesis likely follows protocols similar to those for and compounds, involving sulfonamide coupling to a preformed oxazepine core. However, the 2,5-difluorobenzenesulfonamide group may necessitate optimized reaction conditions to avoid defluorination .

Research Findings and Data

Structural and Electronic Comparisons :

  • LogP Calculations : The target compound’s logP (estimated 3.2) is higher than BT2 (logP 2.8) due to methyl and fluorine substituents, suggesting improved blood-brain barrier penetration for CNS targets .
  • Receptor Docking Simulations : Molecular modeling of analogous sulfonamide-containing oxazepines () predicts strong binding to dopamine receptors via sulfonamide oxygen interactions with Asp114 (D2 receptor), comparable to carboxamide derivatives .

Biological Activity

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-difluorobenzenesulfonamide is a complex organic compound that belongs to the dibenzo[b,f][1,4]oxazepine class. This compound has garnered attention in medicinal chemistry due to its unique structure and potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C21H18F2N2O4SC_{21}H_{18}F_{2}N_{2}O_{4}S with a molecular weight of approximately 412.44 g/mol. Its structural features include:

  • Dibenzo[b,f][1,4]oxazepine core : This bicyclic structure is known for its diverse biological activities.
  • Substituents : The presence of difluorobenzene and sulfonamide groups enhances its chemical reactivity and potential pharmacological effects.

Biological Activity

Preliminary studies indicate that this compound may exhibit significant biological activity. Key areas of interest include:

1. Enzyme Inhibition

  • Compounds in the dibenzo[b,f][1,4]oxazepine family have shown promise as inhibitors of histone deacetylases (HDACs), which are implicated in cancer progression and other diseases .
  • The specific interactions of this compound with HDACs or other enzymes need further elucidation through kinetic studies.

2. Neuroactive Properties

  • The dibenzodiazepine framework may contribute to neuroactive properties, suggesting potential applications in treating neurological disorders .

Table 1: Comparative Biological Activities of Related Compounds

Compound NameStructureBiological Activity
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropoxybenzamide StructurePotential HDAC inhibitor
Methyl (8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate StructureNeuroprotective effects
N-(8-methylbenzothiazolyl)carbamate StructureAntimicrobial properties

This table illustrates how similar compounds have been assessed for their biological activities. The unique substituents in this compound may lead to distinct pharmacological profiles not fully explored yet.

Understanding the mechanism of action for this compound is crucial for its therapeutic application. Interaction studies utilizing techniques such as:

  • Molecular docking : To predict binding affinities with target proteins.
  • In vitro assays : To evaluate enzyme inhibition or receptor binding.

These methodologies will provide insights into how this compound interacts at the molecular level.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.